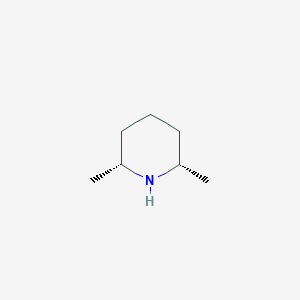

cis-2,6-Dimethylpiperidine

Overview

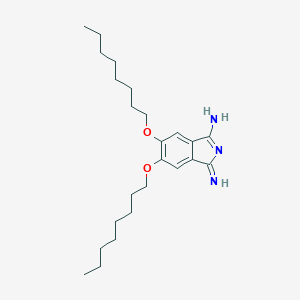

Description

“Cis-2,6-Dimethylpiperidine” is used in elimination reactions and as a reactant for corrosion inhibitors for iron in HCl . It can also be used as a catalyst for the preparation of aliphatic amines . It is used for in silico study for drug repositioning and novel candidate drugs in anti-tumor necrosis factor refractory Crohn’s disease in patients .

Molecular Structure Analysis

The molecular structure of “cis-2,6-Dimethylpiperidine” has been studied using self-consistent periodic density functional theory (DFT) . More details about the molecular structure can be found in the references .

Physical And Chemical Properties Analysis

“Cis-2,6-Dimethylpiperidine” has a molecular weight of 113.20 g/mol . It has a specific gravity of 0.84 g/mL at 25 °C . More details about the physical and chemical properties can be found in the references .

Scientific Research Applications

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

Cis-2,6-Dimethylpiperidine is used as a reagent in various organic synthesis reactions . It plays a crucial role in the formation of complex organic compounds.

Methods of Application

The specific method of application depends on the reaction being carried out. Generally, cis-2,6-Dimethylpiperidine is added to the reaction mixture and the reaction is allowed to proceed under controlled conditions.

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in organic synthesis reactions often leads to the formation of desired products with high efficiency .

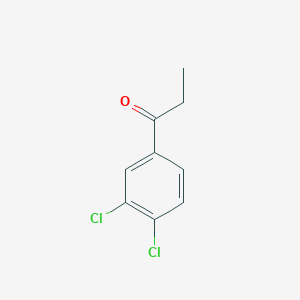

Application in Elimination Reactions

Summary of the Application

Cis-2,6-Dimethylpiperidine is used as a reagent in elimination reactions . It helps in the removal of a small molecule from a larger one, leading to the formation of a double bond in the larger molecule.

Methods of Application

In an elimination reaction, cis-2,6-Dimethylpiperidine is added to the reaction mixture containing the substrate. The reaction is then allowed to proceed under controlled conditions .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in elimination reactions can lead to the formation of alkenes or other unsaturated compounds .

Application in Corrosion Inhibition

Scientific Field

Materials Science

Summary of the Application

Cis-2,6-Dimethylpiperidine is used as a reactant for corrosion inhibitors for iron in hydrochloric acid .

Methods of Application

In a typical procedure, cis-2,6-Dimethylpiperidine is added to a solution containing iron and hydrochloric acid. The resulting mixture is then allowed to react .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in this context can help prevent or reduce the corrosion of iron in hydrochloric acid .

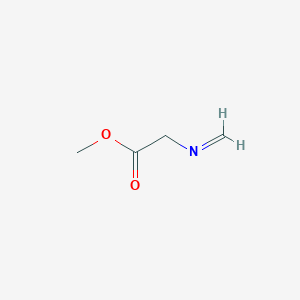

Application in Preparation of Aliphatic Amines

Summary of the Application

Cis-2,6-Dimethylpiperidine can be used as a catalyst for the preparation of aliphatic amines .

Methods of Application

In a typical procedure, cis-2,6-Dimethylpiperidine is added to a reaction mixture containing the precursors for the aliphatic amines. The reaction is then allowed to proceed under controlled conditions .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in this context can lead to the efficient synthesis of aliphatic amines .

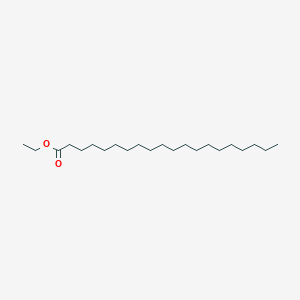

Application in Ketene Forming Eliminations

Summary of the Application

Cis-2,6-Dimethylpiperidine is used in ketene forming eliminations .

Methods of Application

In a typical procedure, cis-2,6-Dimethylpiperidine is added to a reaction mixture containing the precursors for the ketene. The reaction is then allowed to proceed under controlled conditions .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in this context can lead to the efficient formation of ketenes .

Application in Stereoselective Synthesis of Triflates

Summary of the Application

Cis-2,6-Dimethylpiperidine is used in the stereoselective synthesis of triflates .

Methods of Application

In a typical procedure, cis-2,6-Dimethylpiperidine is added to a reaction mixture containing the precursors for the triflates. The reaction is then allowed to proceed under controlled conditions .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in this context can lead to the efficient and stereoselective synthesis of triflates .

Application in Preparation of Zincates and Magnesiate

Scientific Field

Inorganic Chemistry

Summary of the Application

Cis-2,6-Dimethylpiperidine may be used for the preparation of four new zincates and one new magnesiate .

Methods of Application

In a typical procedure, cis-2,6-Dimethylpiperidine is added to a reaction mixture containing the precursors for the zincates and magnesiate. The reaction is then allowed to proceed under controlled conditions .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in this context can lead to the efficient synthesis of zincates and magnesiate .

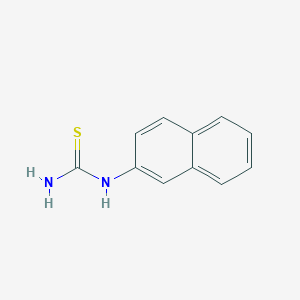

Application in Suzuki-Miyaura Coupling

Summary of the Application

Cis-2,6-Dimethylpiperidine can be used in Suzuki-Miyaura Coupling .

Methods of Application

In a typical procedure, cis-2,6-Dimethylpiperidine is added to a reaction mixture containing the precursors for the Suzuki-Miyaura Coupling. The reaction is then allowed to proceed under controlled conditions .

Results or Outcomes

The use of cis-2,6-Dimethylpiperidine in this context can lead to the efficient Suzuki-Miyaura Coupling .

Safety And Hazards

properties

IUPAC Name |

(2R,6S)-2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859422 | |

| Record name | cis-2,6-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

cis-2,6-Dimethylpiperidine | |

CAS RN |

766-17-6 | |

| Record name | rel-(2R,6S)-2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2,6-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)